ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is a complex organic compound that features an indole moiety, an oxazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the oxazole ring, and finally the esterification process.
Indole Derivative Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols .
Scientific Research Applications
Ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies investigating the biological pathways and mechanisms involving indole and oxazole derivatives.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The oxazole ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin, which also contain the indole moiety.
Oxazole Derivatives: Compounds like oxazole-4-carboxylic acid and oxazole-2-carboxamide.
Uniqueness
Ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is unique due to the combination of the indole and oxazole rings within a single molecule. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 5-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-3-23-18(22)17-10-13(24-21-17)11-19-9-8-14-12(2)20-16-7-5-4-6-15(14)16/h4-7,10,19-20H,3,8-9,11H2,1-2H3 |
InChI Key |
MOIHMTLFZGWQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CNCCC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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